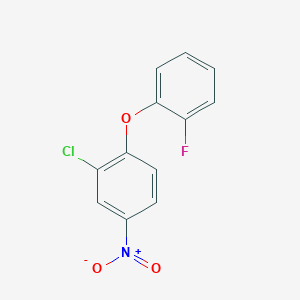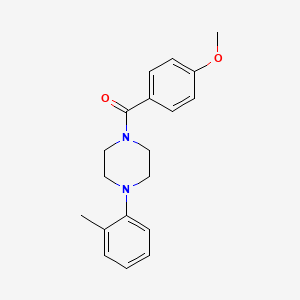
2-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a compound of interest due to its structural characteristics and potential biological activities. The compound features a thiazole ring, a common structural motif in many biologically active molecules, combined with a fluorophenyl group, which can significantly influence the molecule's electronic properties and biological activity.
Synthesis Analysis
The synthesis of related thiazole and fluorophenyl-containing acetamides involves various chemical strategies, including condensation reactions and the use of specific reagents to introduce the fluorophenyl and thiazolyl groups. These procedures highlight the versatility of synthetic approaches in accessing such compounds, with techniques including NMR, IR, and Mass spectroscopy used for structure confirmation (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of acetamides bearing thiazole and fluorophenyl groups has been characterized using X-ray diffraction, demonstrating specific spatial arrangements that influence their chemical reactivity and interaction with biological targets. Notably, Hirshfeld surface analysis and DFT studies provide insights into the nature of intermolecular contacts and the electrophilic character of these molecules (Ekici et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving thiazole and fluorophenyl acetamides are influenced by the presence of the fluorine atom, which can affect the compound's reactivity towards nucleophilic and electrophilic agents. The synthesis pathways often involve cyclization and substitution reactions, highlighting the chemical versatility and potential for generating diverse derivatives with varied biological activities (Parikh & Joshi, 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in biological systems and its formulation potential. These properties are determined through experimental approaches like crystallography and thermal analysis, providing insights into the stability and solubility of these compounds (Saravanan et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are influenced by the acetamide's molecular structure. Studies on the electronic properties, such as frontier molecular orbitals and electrophilicity indices, provide a deeper understanding of how these compounds interact at the molecular level, potentially leading to biological activity (Fallah-Tafti et al., 2011).
Wirkmechanismus
Target of Action
Similar compounds have been found to target the androgen receptor . The androgen receptor plays a crucial role in the development and progression of prostate cancer .
Mode of Action
Similar compounds have been found to inhibit the androgen receptor target gene prostate-specific antigen (psa) in lncap cells . This suggests that these compounds may act as androgen receptor antagonists, blocking the action of androgens and thereby inhibiting the growth of prostate cancer cells .
Biochemical Pathways
Given its potential role as an androgen receptor antagonist, it may affect pathways related to androgen signaling and prostate cancer progression .
Result of Action
This suggests that these compounds may inhibit the growth of prostate cancer cells .
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS/c1-8-7-17-12(14-8)15-11(16)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYYCTAICHOMME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201655 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(4-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5864973.png)

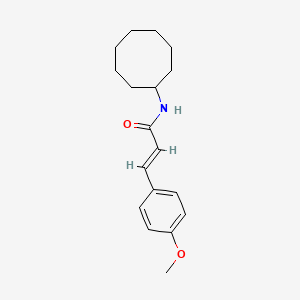
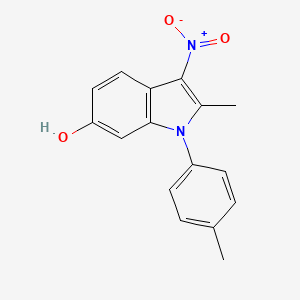


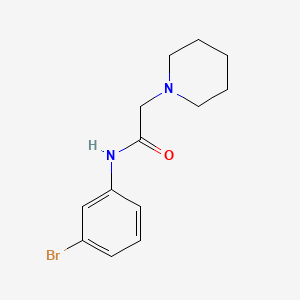
![3-amino-N-isopropyl-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5865008.png)
![N-cyclopentyl-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5865015.png)
